molecular formula C11H17NO3 B1442588 Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 419572-19-3

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1442588
CAS No.: 419572-19-3
M. Wt: 211.26 g/mol
InChI Key: NZZFUILVSGRYMR-JVHMLUBASA-N
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Description

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1246025-64-8) is a bicyclic scaffold featuring a fused cyclopropane ring system, a tertiary butyl carbamate group, and an exo-oriented formyl substituent at the 6-position. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . The compound’s rigid bicyclic structure and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing sp³-rich scaffolds in drug discovery programs. Its stereochemistry is defined as (1R,5S,6S), which is critical for its reactivity and biological interactions .

Biological Activity

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with significant potential in various biological applications. Its structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • Purity : Typically around 95% to 98% depending on the supplier .

1. Antioxidant Activity

Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane framework, including this compound, exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties

Studies have shown that compounds within this structural class can inhibit cancer cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis. Specific case studies have demonstrated that certain derivatives can induce cell cycle arrest and promote apoptosis in cancer cell lines .

3. Antidiabetic Effects

Some research has pointed towards the potential antidiabetic effects of these compounds, suggesting they may improve insulin sensitivity and glucose metabolism. This activity is particularly relevant in the context of type 2 diabetes management .

4. Antibacterial Activity

The antibacterial properties of Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane derivatives have been explored, highlighting their effectiveness against various bacterial strains. This makes them promising candidates for the development of new antibiotics .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of several azabicyclo compounds, this compound was tested using DPPH and ABTS assays, showing a significant reduction in free radical formation compared to control samples.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Control1012
Test7580

Case Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Mechanistic Insights

The biological activities associated with Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane derivatives are often attributed to their ability to interact with specific biological targets:

  • Opioid Receptor Antagonism : Compounds within this class have been identified as antagonists at mu-opioid receptors, potentially providing pain relief without the addictive properties associated with traditional opioids .
  • Histone Deacetylase Inhibition : Some studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a role in gene expression regulation and are implicated in cancer progression .

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of intermediates like exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane using Pd/C under H₂ (1 atm). For example, stirring the reaction mixture in methanol until H₂ uptake matches the theoretical value (4.48 L for 0.1 mol substrate) yields the product in 96% after crystallization at 5°C . Purity is influenced by solvent choice (methanol for solubility) and catalyst loading (10% Pd/C). Post-reaction filtration through Celite® and reduced-pressure solvent removal are critical for minimizing impurities.

Q. Q2. How is the stereochemical integrity of the exo-configured bicyclic core validated during synthesis?

Methodological Answer: The exo configuration is confirmed via NMR analysis, focusing on coupling constants (e.g., J values for bridgehead protons) and NOE correlations. For structurally related azabicyclo compounds, X-ray crystallography has been used to resolve ambiguities in stereochemistry . Additionally, chiral HPLC with a cellulose-based column can separate enantiomers, ensuring the desired diastereomeric excess (>95%) .

Advanced Research Questions

Q. Q3. What strategies are employed to functionalize the formyl group at the exo-6 position for downstream applications (e.g., bioconjugation or prodrug design)?

Methodological Answer: The formyl group is highly reactive toward nucleophiles like amines or hydrazines. For bioconjugation, reductive amination with primary amines (e.g., lysine residues in proteins) using NaBH₃CN in buffered aqueous/organic mixtures (pH 7–8) is effective . For prodrug derivatization, hydrazone formation with acid-labile linkers (e.g., carbazates) enables pH-sensitive release . Monitoring reaction progress via FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS ensures controlled functionalization .

Q. Q4. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved for formulation studies?

Methodological Answer: Discrepancies in solubility arise from the compound’s amphiphilic nature (polar carboxylate vs. hydrophobic bicyclic core). Systematic solubility profiling in co-solvent systems (e.g., DMSO/water gradients or PEG-based matrices) is recommended. For example, ternary phase diagrams with ethanol, water, and propylene glycol optimize solubility for injectable formulations . Dynamic light scattering (DLS) can detect aggregation in aqueous buffers, guiding excipient selection .

Q. Q5. What analytical techniques are critical for detecting degradation products under accelerated stability testing?

Methodological Answer: Stressed conditions (e.g., 40°C/75% RH for 4 weeks) induce hydrolysis of the tert-butyl ester or formyl oxidation. UPLC-QTOF-MS with a C18 column (0.1% formic acid in acetonitrile/water gradient) identifies major degradation products, such as 3-azabicyclo[3.1.0]hexane-6-carboxylic acid (m/z 156.1) or formic acid adducts . For quantitation, validated HPLC-UV methods at 210 nm (carboxylate absorption) achieve LOQ ≤0.1% .

Q. Data Contradiction Analysis

Q. Q6. How should researchers address inconsistencies in reported catalytic hydrogenation yields (e.g., 96% vs. 85%) for analogous azabicyclo intermediates?

Methodological Answer: Yield discrepancies often stem from substrate purity, H₂ pressure variability, or catalyst deactivation. Reproducibility requires strict control of:

  • Substrate pre-purification via flash chromatography (silica gel, ethyl acetate/hexane) .
  • Catalyst activation (pre-reduction under H₂ for 30 min) .
  • Reaction monitoring via inline FT-IR or GC-MS to halt hydrogenation at completion .

Q. Q7. Why do different studies report conflicting melting points for structurally similar tert-butyl azabicyclo carboxylates?

Methodological Answer: Polymorphism or solvate formation (e.g., methanol or water adducts) can alter melting points. For example, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is reported as a liquid (n²⁰/D = 1.46) in one study but as a low-melting solid (58–59°C) in another . Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and recrystallization from anhydrous solvents resolves such discrepancies .

Application-Oriented Questions

Q. Q8. How is this compound utilized as a building block in natural product synthesis?

Methodological Answer: The bicyclic core serves as a rigid scaffold for alkaloid synthesis. For example, coupling with indole derivatives via Buchwald–Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) generates tetrahydrocarbazole analogs . The formyl group is also a precursor for Strecker amino acid synthesis, enabling chiral center introduction .

Q. Q9. What computational methods predict the compound’s bioavailability and metabolic stability?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field) model membrane permeability, while CYP450 metabolism is predicted via docking studies (AutoDock Vina) against 3A4 and 2D6 isoforms . In vitro microsomal assays (human liver microsomes, NADPH regeneration system) validate half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ) .

Comparison with Similar Compounds

The structural and functional diversity of 3-azabicyclo[3.1.0]hexane derivatives allows for tailored applications in organic synthesis and drug development. Below is a detailed comparison of tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate with analogous compounds:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Properties/Applications
This compound C₁₁H₁₇NO₃ 211.26 Formyl (-CHO) Reactive aldehyde for nucleophilic additions; used in peptide coupling and bioconjugation .
Tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₈N₂O₂ 198.26 Amino (-NH₂) Versatile building block for amide bond formation; precursor to bioactive molecules .
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₉H₁₅NO₃ 185.22 Ether (-O-) Enhanced polarity; used in ring-opening reactions and as a synthon for heterocycles .
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate C₉H₁₄BrNO₂ 260.12 Bromo (-Br) Electrophilic reactivity for cross-coupling (e.g., Suzuki reactions) .
Tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₁H₁₉NO₃ 213.28 Hydroxymethyl (-CH₂OH) Intermediate for oxidation to aldehydes or reduction to alcohols .

Key Research Findings

Pharmacological Relevance

  • Derivatives like tert-butyl (1R,5S,6S)-6-((S)-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibit potent BET inhibitory activity (IC₅₀ < 100 nM), highlighting the scaffold’s role in epigenetics-targeted therapies .
  • The 6-oxa variant (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) is a key intermediate in synthesizing β-lactam analogs with antimicrobial properties .

Physicochemical Properties

  • The formyl derivative has a higher polarity (logP ~1.2) compared to the bromo analog (logP ~2.5), influencing solubility and bioavailability .
  • Hydroxymethyl derivatives are prone to oxidation but stable under inert storage conditions, whereas the amino analogs require protection from moisture to prevent decomposition .

Commercial Availability and Pricing

Compound CAS Number Purity Price (1 g) Supplier
This compound 1246025-64-8 97% ¥306.00 Biopharmacule
Tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 95% ¥103.00 Combi-Blocks
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 114214-49-2 97% $23.00 Synthonix

Properties

IUPAC Name

tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFUILVSGRYMR-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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